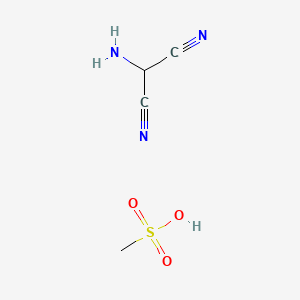
AMinoMalononitrile Methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminopropanedinitrile and methanesulfonic acid are two distinct chemical compounds with unique properties and applications. 2-Aminopropanedinitrile, also known as aminomalononitrile, is an organic compound with the molecular formula C3H3N3. It is a colorless liquid that is used as an intermediate in organic synthesis. Methanesulfonic acid, on the other hand, is an organosulfur compound with the molecular formula CH4O3S. It is a colorless liquid that is widely used as a strong acid in various industrial applications .
Méthodes De Préparation
2-Aminopropanedinitrile
2-Aminopropanedinitrile can be synthesized through the reaction of bromomalononitrile with ammonia. The reaction typically takes place in an aqueous medium at elevated temperatures. The synthetic route involves the nucleophilic substitution of the bromine atom by the amino group, resulting in the formation of 2-aminopropanedinitrile .
Methanesulfonic Acid
Methanesulfonic acid can be produced through the electrochemical oxidation of methane in the presence of oleum. This method involves the use of an electrochemical reactor with a boron-doped diamond anode. The reaction conditions include elevated pressure, moderate temperature, and a suitable current density to achieve high concentration and selectivity .
Analyse Des Réactions Chimiques
2-Aminopropanedinitrile
2-Aminopropanedinitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitriles and amides.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions with halides and other electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions include nitriles, amides, and primary amines .
Methanesulfonic Acid
Methanesulfonic acid is a strong acid and can participate in various acid-catalyzed reactions, including:
Esterification: It can catalyze the esterification of carboxylic acids with alcohols.
Alkylation: It can catalyze the alkylation of aromatic compounds.
Hydrolysis: It can hydrolyze esters and amides to form corresponding acids and amines.
Common reagents used in these reactions include alcohols, carboxylic acids, and aromatic compounds. The major products formed from these reactions include esters, alkylated aromatic compounds, and hydrolyzed products .
Applications De Recherche Scientifique
2-Aminopropanedinitrile
2-Aminopropanedinitrile is used in scientific research as an intermediate in the synthesis of various organic compounds. It is used in the synthesis of pharmaceuticals, agrochemicals, and dyes. It is also used in the study of prebiotic chemistry as a potential precursor to nucleic acid bases .
Methanesulfonic Acid
Methanesulfonic acid has a wide range of applications in scientific research and industry. It is used as a catalyst in organic synthesis, particularly in esterification and alkylation reactions. It is also used in the production of biodiesel, electroplating, and as an electrolyte in redox flow batteries. Additionally, it is used in the recycling of lithium-ion batteries and in extractive metallurgy for metal recovery and refining .
Mécanisme D'action
2-Aminopropanedinitrile
The mechanism of action of 2-aminopropanedinitrile involves its ability to act as a nucleophile in various chemical reactions. It can donate its amino group to form new bonds with electrophiles, resulting in the formation of various organic compounds. The molecular targets and pathways involved in its reactions depend on the specific reagents and conditions used .
Methanesulfonic Acid
Methanesulfonic acid exerts its effects through its strong acidity. It can protonate various substrates, facilitating acid-catalyzed reactions. The molecular targets and pathways involved include the protonation of carboxylic acids, alcohols, and aromatic compounds, leading to the formation of esters, alkylated products, and hydrolyzed products .
Comparaison Avec Des Composés Similaires
2-Aminopropanedinitrile
Similar compounds to 2-aminopropanedinitrile include malononitrile and aminomalononitrile. These compounds share similar structures and reactivity but differ in their specific applications and reaction conditions. 2-Aminopropanedinitrile is unique in its ability to act as a versatile intermediate in organic synthesis .
Methanesulfonic Acid
Similar compounds to methanesulfonic acid include sulfuric acid and hydrochloric acid. While these acids share similar strong acidic properties, methanesulfonic acid is unique in its high chemical stability, low toxicity, and biodegradability. It is preferred in applications where other strong acids may be too reactive or corrosive .
Propriétés
Numéro CAS |
121040-00-4 |
|---|---|
Formule moléculaire |
C4H7N3O3S |
Poids moléculaire |
177.178 |
Nom IUPAC |
2-aminopropanedinitrile;methanesulfonic acid |
InChI |
InChI=1S/C3H3N3.CH4O3S/c4-1-3(6)2-5;1-5(2,3)4/h3H,6H2;1H3,(H,2,3,4) |
Clé InChI |
WAEKBYJINYOKPS-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)O.C(#N)C(C#N)N |
Synonymes |
AMinoMalononitrile Methanesulfonate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















